molecular formula C52H86CuN2O12 B12711262 Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper CAS No. 94233-01-9

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper

Cat. No.: B12711262
CAS No.: 94233-01-9
M. Wt: 994.8 g/mol
InChI Key: DVAZMJONYFZKJU-RNALDXRBSA-N
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Description

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is a complex compound that features a copper ion coordinated with two bile acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper typically involves the reaction of copper salts with bile acid derivatives under controlled conditions. The bile acid derivatives are first prepared through a series of chemical reactions, including hydroxylation and oxidation, to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper can undergo various chemical reactions, including:

    Oxidation: The copper ion can participate in redox reactions, potentially altering the oxidation state of the compound.

    Substitution: Ligand exchange reactions can occur, where the bile acid derivatives are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions. Substitution reactions may involve the use of different ligands under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of higher oxidation state copper complexes, while substitution reactions can yield new copper-ligand complexes.

Scientific Research Applications

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper has several scientific research applications:

    Chemistry: It can be used as a catalyst in various organic reactions due to its unique coordination environment.

    Biology: The compound’s interaction with biological molecules makes it a potential candidate for studying metal-biomolecule interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of metal-based drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced catalytic activity or improved stability.

Mechanism of Action

The mechanism by which Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper exerts its effects involves the coordination of the copper ion with the bile acid derivatives. This coordination can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)glycinato)copper is unique due to its specific coordination environment and the presence of bile acid derivatives. This gives it distinct properties compared to other copper complexes, such as enhanced stability and specific reactivity patterns.

Properties

CAS No.

94233-01-9

Molecular Formula

C52H86CuN2O12

Molecular Weight

994.8 g/mol

IUPAC Name

copper;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/2C26H43NO6.Cu/c2*1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h2*14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t2*14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m11./s1

InChI Key

DVAZMJONYFZKJU-RNALDXRBSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Cu]

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Cu]

Origin of Product

United States

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